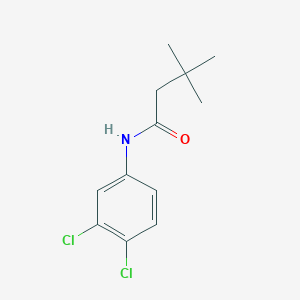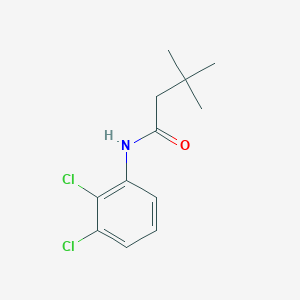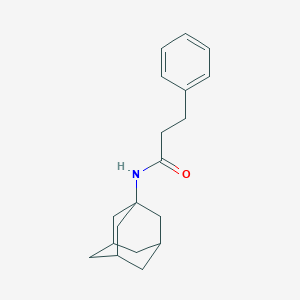![molecular formula C23H25NO3 B253324 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B253324.png)
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide, also known as NEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NEB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death. In inflammation research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been shown to protect against neuronal damage and improve cognitive function.
Mécanisme D'action
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide exerts its therapeutic effects through various mechanisms, including the inhibition of specific enzymes and the modulation of signaling pathways. In cancer research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide inhibits the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and survival. In inflammation research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide modulates the activity of nuclear factor-kappa B, a signaling pathway that plays a role in inflammation and oxidative stress. In neurodegenerative disease research, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide protects against neuronal damage by modulating the activity of various signaling pathways, including the phosphatidylinositol 3-kinase/Akt pathway.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of cell death in cancer cells, the reduction of inflammation and oxidative stress in inflammatory cells, and the protection against neuronal damage and improvement of cognitive function in neurodegenerative disease models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and signaling pathways. However, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide also has limitations, including its potential toxicity and lack of specificity for certain cell types and signaling pathways.
Orientations Futures
There are several future directions for 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide research, including the development of more specific and potent 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide derivatives, the investigation of 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide's effects on other signaling pathways and cell types, and the exploration of 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide's potential therapeutic applications in other fields of research, such as cardiovascular disease and diabetes.
In conclusion, 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide has shown promise in cancer, inflammation, and neurodegenerative disease research, and further investigation is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide can be synthesized using various methods, including the reaction of 2-naphthyl ethylamine with 3-(2-chloroethoxy)benzoic acid, followed by the reaction of the resulting intermediate with sodium ethoxide and ethylene oxide. Another method involves the reaction of 2-naphthyl ethylamine with 3-(2-chloroethoxy)benzoyl chloride, followed by the reaction of the resulting intermediate with sodium ethoxide and ethylene oxide. Both methods result in the formation of 3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide.
Propriétés
Nom du produit |
3-(2-ethoxyethoxy)-N-[1-(2-naphthyl)ethyl]benzamide |
|---|---|
Formule moléculaire |
C23H25NO3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-(2-ethoxyethoxy)-N-(1-naphthalen-2-ylethyl)benzamide |
InChI |
InChI=1S/C23H25NO3/c1-3-26-13-14-27-22-10-6-9-21(16-22)23(25)24-17(2)19-12-11-18-7-4-5-8-20(18)15-19/h4-12,15-17H,3,13-14H2,1-2H3,(H,24,25) |
Clé InChI |
SMPOTNDXOSEBDC-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CCOCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC3=CC=CC=C3C=C2 |
Solubilité |
1.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-[(4-Chloro-2-methylphenoxy)acetyl]-2-methylpiperidine](/img/structure/B253261.png)


![6-(5-Nitro-2-furyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253278.png)
![3-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamine](/img/structure/B253280.png)
![3-phenyl-7,8,9,9a-tetrahydro-6H-[1,2,4]triazolo[4,3-b][4,1,2]benzothiadiazine](/img/structure/B253298.png)

